molecular formula C18H30N2O B11082112 N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide

N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide

Cat. No.: B11082112
M. Wt: 290.4 g/mol
InChI Key: PLEZTILIPMYTPB-UHFFFAOYSA-N
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Description

N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide is a compound that features a unique structure combining an adamantane core with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and real-time monitoring can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core is known for its ability to interact with hydrophobic pockets in proteins, while the piperidine moiety can engage in hydrogen bonding and electrostatic interactions. These combined interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methylpiperidin-4-yl)methyl]adamantane-1-carboxamide
  • 4-(4-Methylpiperidin-1-yl)aniline
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide stands out due to its unique combination of an adamantane core and a piperidine moiety. This structure imparts distinct physicochemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C18H30N2O/c1-13-2-4-20(5-3-13)12-19-17(21)18-9-14-6-15(10-18)8-16(7-14)11-18/h13-16H,2-12H2,1H3,(H,19,21)

InChI Key

PLEZTILIPMYTPB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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